molecular formula C10H15ClN4 B1469629 [1-(6-Chloropyrimidin-4-yl)piperidin-4-yl]methanamine CAS No. 1421099-48-0

[1-(6-Chloropyrimidin-4-yl)piperidin-4-yl]methanamine

Cat. No.: B1469629
CAS No.: 1421099-48-0
M. Wt: 226.7 g/mol
InChI Key: IYCWZJSDNRMINL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(6-Chloropyrimidin-4-yl)piperidin-4-yl]methanamine is a piperidine derivative featuring a 6-chloropyrimidine substituent at the 4-position of the piperidine ring and a primary amine (-CH$2$NH$2$) group. This scaffold is of pharmacological interest due to its structural similarity to compounds targeting kinases and Wnt/β-catenin signaling pathways. For instance, Pelletier et al. (2009) demonstrated that analogs like [1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl]methanamine act as Wnt agonists, enhancing bone formation . The chloro substituent in the target compound may influence electronic properties and binding affinity compared to other substituents.

Properties

IUPAC Name

[1-(6-chloropyrimidin-4-yl)piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN4/c11-9-5-10(14-7-13-9)15-3-1-8(6-12)2-4-15/h5,7-8H,1-4,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCWZJSDNRMINL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(6-Chloropyrimidin-4-yl)piperidin-4-yl]methanamine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors.

    Chlorination: The pyrimidine ring is then chlorinated at the 6-position using reagents such as thionyl chloride or phosphorus oxychloride.

    Piperidine Ring Formation: The piperidine ring is formed through cyclization reactions involving suitable amine precursors.

    Coupling Reaction: The chloropyrimidine and piperidine intermediates are coupled using a base such as sodium hydride or potassium carbonate to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

[1-(6-Chloropyrimidin-4-yl)piperidin-4-yl]methanamine has diverse applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: It is employed in studies investigating the biological activity of pyrimidine derivatives.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of [1-(6-Chloropyrimidin-4-yl)piperidin-4-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from the compound.

Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

Key structural analogs differ in the substituent at the piperidine nitrogen (Table 1).

Table 1: Substituent Effects on Piperidine Derivatives

Compound Name Substituent on Piperidine N Key Properties/Activities Reference
[1-(6-Chloropyrimidin-4-yl)piperidin-4-yl]methanamine 6-Chloropyrimidin-4-yl Potential Wnt modulation (inferred) -
[1-(2-Methoxyethyl)piperidin-4-yl]methanamine (39) 2-Methoxyethyl Used in GSK-3β inhibitors; HRMS: 394.2237 [M+H]+
[1-(4-Methoxybenzyl)piperidin-4-yl]methanamine (41) 4-Methoxybenzyl Acetylcholinesterase inhibition; m.p. 158–159°C
[1-(2-Fluorobenzyl)piperidin-4-yl]methanamine (9d) 2-Fluorobenzyl Antioxidant hybrids; Yield: 98%

Key Observations :

  • Bulkier Substituents : Compounds with 4-methoxybenzyl or 2-fluorobenzyl groups exhibit higher melting points and varied biological activities, suggesting steric effects influence stability and target engagement.

Heterocyclic Core Modifications

The pyrimidine ring in the target compound contrasts with imidazopyridine or pyridine cores in analogs (Table 2).

Table 2: Heterocyclic Core Comparisons

Compound Name Core Structure Activity Reference
This compound Pyrimidine (6-Cl) Underexplored; inferred kinase/Wnt activity -
N-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-6-(pyridin-3-yl)imidazo[1,5-a]pyridine-3-carboxamide (13) Imidazopyridine GSK-3β inhibition; IC$_{50}$ < 100 nM
[1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl]methanamine Pyrimidine (2-naphthyl) Wnt agonist; increases bone formation

Key Observations :

  • Pyrimidine vs. Imidazopyridine : Imidazopyridine derivatives show potent GSK-3β inhibition, likely due to planar heterocycles enhancing π-π stacking . The target compound’s pyrimidine core may favor interactions with pyrimidine-binding enzymes.

Pharmacological and Physicochemical Properties

Table 3: Pharmacological Data

Compound Name Molecular Weight (g/mol) Yield (%) Key Spectral Data (NMR/HRMS)
This compound ~239.7 (calc.) - -
Compound 13 (imidazopyridine derivative) 394.22 39 $^{13}$C-NMR: δ 159.7 (C=O); HRMS: 394.2229 [M+H]+
[1-(2-Fluorobenzyl)piperidin-4-yl]methanamine (9d) 222.25 98 $^{1}$H-NMR: δ 7.18–7.24 (aromatics)

Key Observations :

  • Synthetic Accessibility : High yields (e.g., 98% for 9d ) are achieved with benzyl-substituted amines, while coupling to imidazopyridine cores reduces yields (39% for 13 ).
  • Solubility : The hydrochloride salt of [1-(6-methoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-4-yl]methanamine (CAS 1353946-63-0) suggests ionic derivatives improve aqueous solubility .

Biological Activity

[1-(6-Chloropyrimidin-4-yl)piperidin-4-yl]methanamine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring substituted with a chloropyrimidine group, which enhances its ability to interact with various biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial and antiviral properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C10H14ClN5, with a molecular weight of approximately 227.7 g/mol. The presence of the chloropyrimidine moiety is significant for its biological interactions, as it allows for specific binding to enzymes and receptors.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that pyrimidine derivatives can inhibit bacterial growth and may serve as potential leads for antibiotic development .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
This compoundNot yet testedN/A

Antiviral Activity

The compound has also been evaluated for its antiviral potential. Similar pyrimidine-based compounds have shown efficacy against various viruses by inhibiting viral replication through interaction with viral enzymes .

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes within the body. This binding can modulate their activity, leading to therapeutic effects. The exact mechanism involves:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in pathogen metabolism.
  • Receptor Interaction : It can bind to cellular receptors, influencing signal transduction pathways that affect cell proliferation and survival.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications to the piperidine or pyrimidine rings can significantly alter potency and selectivity against biological targets.

Table 2: Structure–Activity Relationship Findings

ModificationEffect on Activity
Substitution on the piperidine ringIncreased binding affinity
Variation in chloropyrimidine positionAltered enzyme inhibition profile
Addition of functional groupsEnhanced antimicrobial properties

Case Studies

Several studies have explored the efficacy of pyrimidine derivatives in clinical settings:

  • Study on Antiviral Efficacy : A recent study demonstrated that a derivative similar to this compound exhibited significant antiviral activity against influenza virus in vitro, suggesting its potential as a therapeutic agent .
  • Antimicrobial Trials : In trials involving various bacterial strains, derivatives were found to inhibit growth effectively, providing insights into their potential use in treating infections caused by resistant bacteria .

Q & A

Q. Basic

  • 1H/13C NMR : Confirm regiochemistry of the chloropyrimidine and piperidine substituents. Deuterated DMSO or CDCl₃ resolves splitting patterns for NH₂ and CH₂ groups .
  • Mass spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 241.1) and isotopic chlorine patterns .
  • X-ray crystallography : SHELX software refines crystal structures to resolve bond angles and confirm stereochemistry .
  • HPLC : Monitor purity (>98%) using C18 columns and UV detection at 254 nm .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced
Contradictions often arise from assay variability (e.g., cell-line specificity, concentration ranges). Mitigation strategies include:

  • Orthogonal validation : Cross-validate receptor binding (e.g., GPCR assays) with functional cellular assays (cAMP modulation) .
  • Metabolic stability testing : Use liver microsomes to assess if discrepancies stem from rapid degradation .
  • Structural analogs : Compare activity with derivatives (e.g., fluorinated or methyl-substituted analogs) to identify SAR trends .

What computational methods are suitable for predicting target interactions of this compound?

Q. Advanced

  • Molecular docking (AutoDock/Vina) : Screen against GPCR or kinase libraries to prioritize targets. The chloropyrimidine group shows affinity for adenosine receptors in silico .
  • MD simulations (GROMACS) : Simulate binding stability over 100 ns to assess piperidine flexibility and chlorine’s role in hydrophobic interactions .
  • QSAR models : Train models using datasets of piperidine derivatives to predict logP, pKa, and bioavailability .

What are the solubility and stability profiles of this compound under physiological conditions?

Q. Basic

  • Solubility : Freely soluble in polar aprotic solvents (DMF, DMSO) but limited in water (<1 mg/mL). Add cyclodextrins or PEG to improve aqueous solubility for in vitro assays .
  • Stability : Stable at pH 4–7 (25°C, 48 hrs). Degrades under strong acidic/basic conditions or UV light—store desiccated at -20°C .

How does structural modification of the piperidine or pyrimidine moieties affect bioactivity?

Advanced
Key SAR Insights (from ):

ModificationImpact on ActivityExample Derivative
Piperidine N-methylation ↑ Lipophilicity, ↑ CNS penetration[1-(6-Chloro-pyrimidin-4-yl)-N-methylpiperidin-4-yl]methanamine
Pyrimidine 2-fluoro substitution ↑ Kinase inhibition (IC50 ↓ 2x)[1-(2,6-Dichloropyrimidin-4-yl)piperidin-4-yl]methanamine
Methanamine → tert-butyl carbamate ↓ Toxicity, ↑ Plasma stabilityBoc-protected analog

What impurities commonly arise during synthesis, and how are they mitigated?

Q. Basic

  • Byproducts : Unreacted 6-chloropyrimidine or over-alkylated piperidine.
  • Mitigation :
    • Use TLC or HPLC to monitor reaction progress .
    • Purify via column chromatography (silica gel, 5% MeOH/DCM) or recrystallization .
    • Characterize impurities by LC-MS and adjust stoichiometry (e.g., 1.2 eq. piperidine) .

How can analogs be rationally designed to enhance selectivity for neurological targets?

Q. Advanced

  • Introduce fluorinated groups : Improve blood-brain barrier penetration (e.g., 2,2-difluoroethyl substitution ).
  • Heterocyclic fusion : Attach pyridazine or oxazole rings to modulate receptor subtype selectivity (e.g., serotonin 5-HT2A vs. 5-HT6) .
  • Protonatable amines : Retain the methanamine group for H-bonding with Asp3.32 in GPCRs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(6-Chloropyrimidin-4-yl)piperidin-4-yl]methanamine
Reactant of Route 2
Reactant of Route 2
[1-(6-Chloropyrimidin-4-yl)piperidin-4-yl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.